molecular formula C7HClF6O B1391537 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene CAS No. 1214357-98-8

1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene

Cat. No.: B1391537
CAS No.: 1214357-98-8
M. Wt: 250.52 g/mol
InChI Key: CGJIWAIRKNTGAH-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is a halogenated aromatic compound with the molecular formula C7H2ClF5O. This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a difluoromethoxy group attached to a benzene ring. It is used in various specialized applications, including pharmaceuticals and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, nucleophilic substitution, and purification to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene involves its interaction with molecular targets through its halogen and difluoromethoxy groups. These interactions can influence various biochemical pathways, although specific details depend on the context of its use .

Comparison with Similar Compounds

  • 1-Chloro-4-(difluoromethoxy)benzene
  • 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
  • 1-Chloro-4-(difluoromethoxy)-2,3-difluorobenzene

Uniqueness: 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is unique due to the high degree of fluorination and the presence of both chlorine and difluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and electronics .

Properties

IUPAC Name

1-chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJIWAIRKNTGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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